molecular formula C24H17N9 B15209046 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole

1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole

Cat. No.: B15209046
M. Wt: 431.5 g/mol
InChI Key: XOIRHLGNKPRZJZ-UHFFFAOYSA-N
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Description

1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is a complex organic compound characterized by the presence of four pyrazole groups attached to a central carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole typically involves the following steps:

    Formation of Pyrazole Groups: The pyrazole groups are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Attachment to Carbazole Core: The synthesized pyrazole groups are then attached to the carbazole core through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The pyrazole groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,6,8-Tetra(1H-pyrazol-4-yl)pyrene: Similar structure but with a pyrene core instead of a carbazole core.

    1,3,6,8-Tetra(1H-imidazol-4-yl)carbazole: Similar structure but with imidazole groups instead of pyrazole groups.

Uniqueness

1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is unique due to its specific combination of pyrazole groups and a carbazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H17N9

Molecular Weight

431.5 g/mol

IUPAC Name

1,3,6,8-tetrakis(1H-pyrazol-4-yl)-9H-carbazole

InChI

InChI=1S/C24H17N9/c1-13(15-5-25-26-6-15)3-21-22-4-14(16-7-27-28-8-16)2-20(18-11-31-32-12-18)24(22)33-23(21)19(1)17-9-29-30-10-17/h1-12,33H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

XOIRHLGNKPRZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)C4=CNN=C4)C5=CNN=C5)C6=CNN=C6)C7=CNN=C7

Origin of Product

United States

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